molecular formula C16H18FN3O B193964 Decarboxy Ciprofloxacin CAS No. 105394-83-0

Decarboxy Ciprofloxacin

Cat. No.: B193964
CAS No.: 105394-83-0
M. Wt: 287.33 g/mol
InChI Key: QDYUSAJJDOBXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decarboxy Ciprofloxacin is a derivative of Ciprofloxacin, a second-generation fluoroquinolone antibiotic widely used to treat bacterial infections. Ciprofloxacin works by inhibiting bacterial deoxyribonucleic acid synthesis and replication through interaction with topoisomerases II (deoxyribonucleic acid gyrase) and IV . This compound, as the name suggests, is a decarboxylated form of Ciprofloxacin, meaning it lacks the carboxyl group present in the parent compound. This modification significantly alters its biological activity, rendering it inactive against bacteria .

Mechanism of Action

Target of Action

Decarboxy Ciprofloxacin, an impurity of Ciprofloxacin , primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by binding to the alpha subunits of DNA gyrase and topoisomerase IV . This binding prevents the supercoiling of the bacterial DNA, thereby inhibiting DNA replication . The inhibition of these key enzymes ultimately leads to the death of the bacterial cells .

Biochemical Pathways

It is known that the inhibition of dna gyrase and topoisomerase iv disrupts the bacterial dna replication process . This disruption can affect various downstream processes, including protein synthesis and cell division, leading to the death of the bacterial cells .

Pharmacokinetics

Studies on ciprofloxacin, the parent compound, suggest that it is best described by a two-compartment model with a first-order absorption . The apparent plasma clearances and volumes of distribution are dependent on patients’ fat-free mass according to the allometric rule . Elimination clearance is also positively related to renal function .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing DNA replication, it causes bacterial cell death, effectively treating the bacterial infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, studies on Ciprofloxacin have shown that temperature rise and the presence of carbon or nitrogen sources can favor its biodegradation . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decarboxy Ciprofloxacin can be synthesized by reacting Ciprofloxacin hydrochloride with sodium cyanide in dimethyl sulfoxide at 100°C for 17 hours . This reaction leads to the removal of the carboxyl group from Ciprofloxacin, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process typically involves large-scale chemical reactions under controlled conditions to ensure the purity and yield of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient decarboxylation.

Chemical Reactions Analysis

Types of Reactions: Decarboxy Ciprofloxacin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, altering the compound’s properties.

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-piperazin-1-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-13-9-12-14(10-15(13)19-7-4-18-5-8-19)20(11-1-2-11)6-3-16(12)21/h3,6,9-11,18H,1-2,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYUSAJJDOBXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=O)C3=CC(=C(C=C32)N4CCNCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431655
Record name Decarboxy Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105394-83-0
Record name Decarboxyciprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105394830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxy Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXYCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGL76AE74S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decarboxy Ciprofloxacin
Reactant of Route 2
Decarboxy Ciprofloxacin
Reactant of Route 3
Reactant of Route 3
Decarboxy Ciprofloxacin
Reactant of Route 4
Decarboxy Ciprofloxacin
Reactant of Route 5
Reactant of Route 5
Decarboxy Ciprofloxacin
Reactant of Route 6
Decarboxy Ciprofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.